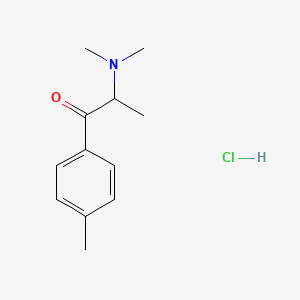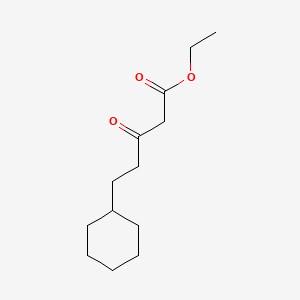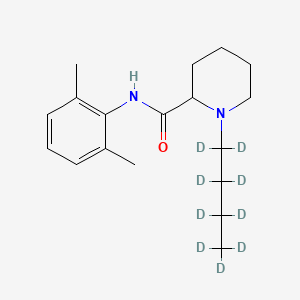
Bupivacaine-d9
Übersicht
Beschreibung
Bupivacain-d9 ist ein deuteriummarkiertes Analogon von Bupivacain, einem weit verbreiteten Lokalanästhetikum. Die Deuteriummarkierung beinhaltet den Austausch von Wasserstoffatomen durch Deuterium, ein stabiles Isotop von Wasserstoff. Diese Modifikation wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Pharmakokinetik und den Metabolismus von Bupivacain zu untersuchen sowie als interner Standard in der Massenspektrometrie zu dienen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bupivacain-d9 beinhaltet typischerweise die Deuterierung von Bupivacain. Dieser Prozess kann mit verschiedenen Methoden erreicht werden, darunter katalytische Austauschreaktionen, bei denen Wasserstoffatome in Bupivacain durch Deuteriumatome ersetzt werden. Eine gängige Methode beinhaltet die Verwendung von Deuteriumgas (D2) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) unter Hochdruck- und Hochtemperaturbedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Bupivacain-d9 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung spezialisierter Reaktoren und strenger Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz der deuterierten Verbindung zu gewährleisten. Das Endprodukt wird typischerweise mit Techniken wie Kristallisation oder Chromatographie gereinigt, um den gewünschten Grad an Deuteriumeinbau zu erreichen.
Wirkmechanismus
Target of Action
Bupivacaine-d9, like its parent compound Bupivacaine, primarily targets sodium channels on nerve cell membranes . These channels play a crucial role in the initiation and conduction of nerve impulses. By interacting with these channels, this compound can influence the transmission of signals in the nervous system .
Mode of Action
This compound acts by binding to sodium channels and inhibiting the influx of sodium ions . This action decreases the neuronal membrane’s permeability to sodium ions, resulting in inhibition of depolarization. Consequently, this blockade prevents the propagation of nerve impulses, leading to a loss of sensation in the targeted area .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been found to modulate apoptosis and ferroptosis in bladder cancer via the phosphatidylinositol 3-kinase (PI3K)/AKT pathway . Additionally, it has been reported to regulate the BDNF-TrkB/proBDNF-p75NTR pathway, which is involved in neuronal maturation and oxidative stress .
Pharmacokinetics
This compound, like Bupivacaine, is extensively and rapidly metabolized in the liver, followed by excretion via urine . Less than 10% of the dose is excreted as the parent compound, Bupivacaine . The pharmacokinetic properties of this compound are expected to be similar to those of Bupivacaine.
Result of Action
The primary result of this compound action is the temporary numbness or loss of sensation in specific areas of the body . On a molecular level, it has been found to induce apoptosis and ferroptosis in bladder cancer cells by inhibiting the PI3K/Akt signaling pathway . In non-small cell lung cancer, this compound has been reported to inhibit progression by inducing autophagy through the Akt/mTOR signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs, the patient’s metabolic state, and the specific physiological environment can impact the drug’s effectiveness . .
Biochemische Analyse
Biochemical Properties
Bupivacaine-d9 plays a significant role in biochemical reactions, particularly in the inhibition of sodium channels. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with voltage-gated sodium channels, where this compound binds to the intracellular portion of the channel, inhibiting sodium ion influx and thereby blocking nerve impulse transmission . Additionally, this compound has been shown to interact with NMDA receptors, inhibiting their activity and contributing to its analgesic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. In neurons, it inhibits sodium channels, leading to a decrease in action potential propagation and nerve signal transmission . This inhibition affects cell signaling pathways, particularly those involved in pain perception. This compound also influences gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to voltage-gated sodium channels, leading to the inhibition of sodium ion influx . This binding occurs at the intracellular portion of the channel, stabilizing the inactivated state and preventing the generation and propagation of action potentials. Additionally, this compound inhibits NMDA receptor-mediated synaptic transmission by decreasing the open probability of the receptor channels . This dual mechanism contributes to its potent analgesic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Studies have shown that this compound maintains its stability for several hours under controlled conditions . Long-term effects on cellular function include potential cytotoxicity at high concentrations, which can lead to cell death and impaired cellular processes . In vitro and in vivo studies have demonstrated that this compound can cause changes in cellular morphology and function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it provides effective local anesthesia without significant adverse effects . At higher doses, this compound can cause systemic toxicity, including neurotoxicity and cardiotoxicity . Studies in animal models have shown that the threshold for toxic effects is dose-dependent, with higher doses leading to more severe adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes enzymatic degradation . The main metabolic pathways involve the cytochrome P450 enzymes, which hydroxylate the compound, leading to the formation of various metabolites. These metabolites are further conjugated and excreted in the urine. This compound also affects metabolic flux by altering the activity of enzymes involved in energy production and utilization . This can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria . This distribution pattern affects its localization and activity within the cells.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It can also be found in the endoplasmic reticulum and other organelles, depending on the cell type and experimental conditions. The localization of this compound affects its activity and function, as it can interact with various biomolecules within these compartments. Post-translational modifications, such as phosphorylation, can also influence its targeting and localization within the cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bupivacaine-d9 typically involves the deuteration of bupivacaine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms in bupivacaine are replaced with deuterium atoms. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired level of deuterium incorporation.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bupivacain-d9 kann, wie sein nicht-deuteriertes Gegenstück, verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Bupivacain-d9 kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Bupivacain-d9 in seine entsprechenden Aminderivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Amid-Stickstoff oder am aromatischen Ring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) können nucleophile Substitutionsreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Bupivacain-d9 zu N-Oxiden führen, während die Reduktion Aminderivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
Bupivacain-d9 wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung umfassend eingesetzt. Einige seiner Anwendungen sind:
Pharmakokinetische Studien: Bupivacain-d9 wird verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Bupivacain in biologischen Systemen zu untersuchen.
Massenspektrometrie: Es dient als interner Standard in der Gaschromatographie-Massenspektrometrie (GC-MS) und der Flüssigchromatographie-Massenspektrometrie (LC-MS) zur Quantifizierung von Bupivacain.
Schmerzforschung: Bupivacain-d9 wird in Studien eingesetzt, die die Mechanismen von Schmerzen und die Wirksamkeit von Lokalanästhetika untersuchen.
Neurowissenschaften: Es wird in der Forschung über Natriumkanalblocker und deren Auswirkungen auf die neuronale Signalübertragung eingesetzt.
Wirkmechanismus
Bupivacain-d9 übt seine Wirkung aus, indem es spannungsgesteuerte Natriumkanäle in Nervenzellen blockiert. Diese Hemmung verhindert die Initiierung und Propagation von Aktionspotenzialen, was zu einem Verlust des Empfindens im Zielbereich führt. Die Deuteriummarkierung verändert den Wirkmechanismus im Vergleich zu nicht-deuteriertem Bupivacain nicht signifikant. Die primären molekularen Ziele sind die Natriumkanäle, insbesondere der SCN5A-Kanal, mit einem IC50-Wert von 69,5 μM .
Wissenschaftliche Forschungsanwendungen
Bupivacaine-d9 is extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of bupivacaine in biological systems.
Mass Spectrometry: It serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of bupivacaine.
Pain Research: this compound is used in studies investigating the mechanisms of pain and the efficacy of local anesthetics.
Neuroscience: It is employed in research on sodium channel blockers and their effects on neuronal signaling.
Vergleich Mit ähnlichen Verbindungen
Bupivacain-d9 kann mit anderen deuterierten und nicht-deuterierten Lokalanästhetika verglichen werden, wie z. B.:
Lidocain-d10: Ein weiteres deuteriummarkiertes Lokalanästhetikum, das für ähnliche Forschungszwecke verwendet wird.
Ropivacain: Ein nicht-deuteriertes Lokalanästhetikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Mepivacain: Ein weiteres Lokalanästhetikum mit einer kürzeren Wirkdauer im Vergleich zu Bupivacain.
Bupivacain-d9 ist aufgrund seiner Deuteriummarkierung einzigartig, die Vorteile in pharmakokinetischen Studien und Massenspektrometrieanwendungen bietet und präzisere und genauere Messungen ermöglicht.
Wenn Sie weitere Fragen haben oder zusätzliche Details benötigen, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/i1D3,4D2,5D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVLXFERQHONN-JOJYFGIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Bupivacaine-d9 chosen as an internal standard for Bupivacaine in this study?
A1: this compound is a deuterated form of Bupivacaine, meaning it possesses the same chemical structure with the exception of nine hydrogen atoms substituted by deuterium atoms. This isotopic substitution results in similar chemical behavior to Bupivacaine during sample preparation and analysis, but with a distinguishable mass difference detectable by mass spectrometry [].
Q2: How does the use of this compound contribute to the validation of the UPLC-MS/MS method?
A2: In the presented research [], the incorporation of this compound is essential for method validation, specifically contributing to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid](/img/structure/B593290.png)


![trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B593297.png)
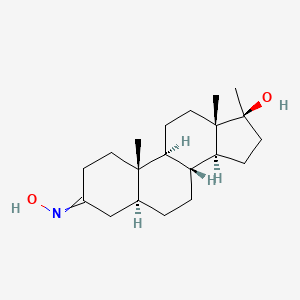
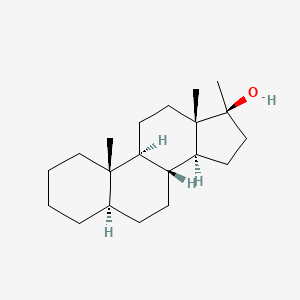
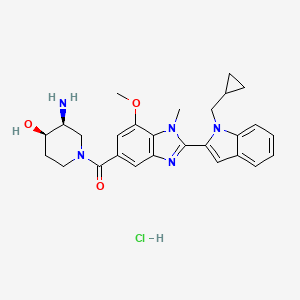
![5-Thiocyanato-1H-benzo[d]imidazole](/img/structure/B593302.png)
![2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)
